1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound features a piperidine ring substituted with a bromopyridinylsulfonyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol typically involves multiple steps, starting with the bromination of pyridine derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to dehalogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinylsulfonyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties . Pathways involved include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol include:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Differing in the position of the bromine atom on the pyridine ring.
5-Bromopyridine-3-sulfonyl chloride: Lacking the piperidine ring and hydroxyl group.
3-Amino-5-bromopyridin-4-ol: Featuring an amino group instead of the sulfonyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpiperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(14)7-13/h4-6,9,14H,1-3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOUPNDURKMIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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